ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting potential targets could be enzymes or proteins essential for microbial growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial agents , it may interact with its targets, leading to inhibition of essential biochemical processes in the microorganisms, thereby exerting its antimicrobial effects.
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with the synthesis of critical components of the microbial cell, such as proteins, DNA, or cell wall components, thereby inhibiting microbial growth.
Result of Action
Based on its potential antimicrobial activity , it can be inferred that the compound may lead to the death of the microorganisms by inhibiting essential biochemical processes.
Biochemical Analysis
Biochemical Properties
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .
Cellular Effects
Related compounds have been reported to have antitumor properties , suggesting that they may influence cell function and cellular processes.
Molecular Mechanism
Related compounds have been reported to interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-1,2,4-triazole-5-amine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the triazolopyrimidine ring . The reaction is usually carried out in the presence of a catalyst such as iron (III) chloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial, antifungal, and antiviral agent.
Agriculture: The compound exhibits herbicidal and fungicidal properties, making it useful in crop protection.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Another triazolopyrimidine derivative with similar biological activities.
Triazavirin: A triazolo[1,5-a]pyrimidine derivative with antiviral properties.
Uniqueness
ETHYL 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)ACETATE is unique due to its specific structural features, which confer distinct biological activities. Its ethyl acetate moiety enhances its solubility and bioavailability, making it a promising candidate for various applications .
Properties
IUPAC Name |
ethyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-17-9(16)5-7-12-10-11-6(2)4-8(15)14(10)13-7/h4H,3,5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJEZPDLCKULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC(=CC(=O)N2N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.